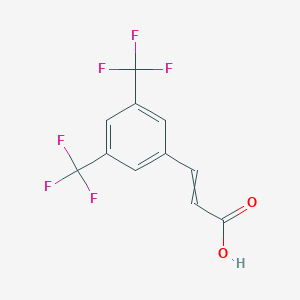

3,5-Bis(trifluoromethyl)cinnamic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-[3,5-bis(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F6O2/c12-10(13,14)7-3-6(1-2-9(18)19)4-8(5-7)11(15,16)17/h1-5H,(H,18,19)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKCKOPHMWHBHR-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155814-20-3 | |

| Record name | trans-3,5-Bis(trifluoromethyl)cinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Bis(trifluoromethyl)cinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic routes for 3,5-bis(trifluoromethyl)cinnamic acid, a valuable intermediate in pharmaceutical and materials science research. The primary methods discussed are the Knoevenagel condensation and the Perkin reaction, with a theoretical consideration of the Heck reaction. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways are presented to facilitate practical application in a laboratory setting.

Core Synthesis Strategies

The synthesis of this compound predominantly starts from 3,5-bis(trifluoromethyl)benzaldehyde. The key transformation involves the formation of a carbon-carbon double bond to introduce the acrylic acid moiety. The most common and effective methods for this conversion are the Knoevenagel condensation and the Perkin reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for the synthesis of α,β-unsaturated acids. It involves the reaction of an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a basic catalyst. For the synthesis of cinnamic acid derivatives, this method is often preferred due to its relatively mild conditions and high yields.

Perkin Reaction

The Perkin reaction provides an alternative route to α,β-unsaturated aromatic acids. This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[1] While a classic method, it often requires higher temperatures compared to the Knoevenagel condensation.[2]

Heck Reaction

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[3] In the context of this compound synthesis, this would typically involve the reaction of 3,5-bis(trifluoromethyl)bromobenzene with acrylic acid. While theoretically feasible, this route is often less direct for this specific target compared to condensation reactions starting from the corresponding benzaldehyde.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of this compound. The primary protocol is an adapted Knoevenagel condensation based on the successful synthesis of the closely related 3-(trifluoromethyl)cinnamic acid.[4]

Protocol 1: Synthesis via Knoevenagel Condensation (Adapted)

This protocol is adapted from a known procedure for a similar substrate and is expected to provide a high yield of the target compound.[4]

Reaction Scheme:

Materials:

-

3,5-Bis(trifluoromethyl)benzaldehyde

-

Malonic acid

-

Anhydrous Pyridine

-

Piperidine

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

Ethanol (for recrystallization)

-

Water (for recrystallization)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Beaker

-

Büchner funnel and flask

-

Filter paper

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3,5-bis(trifluoromethyl)benzaldehyde, 1.2 equivalents of malonic acid, and anhydrous pyridine.

-

To this mixture, add a catalytic amount of piperidine.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid to precipitate the crude product.

-

Collect the solid product by vacuum filtration using a Büchner funnel, washing with cold water.

-

Dry the crude product.

-

Recrystallize the crude this compound from an ethanol/water mixture to obtain the pure product.

Protocol 2: Synthesis via Perkin Reaction (General Procedure)

This protocol outlines a general procedure for the Perkin reaction, which can be adapted for the synthesis of this compound.[2]

Reaction Scheme:

Materials:

-

3,5-Bis(trifluoromethyl)benzaldehyde

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Saturated sodium carbonate solution

-

Concentrated Hydrochloric Acid (HCl)

-

Activated charcoal

Procedure:

-

Combine 3,5-bis(trifluoromethyl)benzaldehyde, 1.5 equivalents of acetic anhydride, and 1.0 equivalent of anhydrous sodium acetate in a round-bottom flask fitted with a reflux condenser.

-

Heat the mixture in an oil bath at 180°C for 5-8 hours.

-

Allow the mixture to cool slightly and then pour it into a beaker of water.

-

Add a saturated sodium carbonate solution until the mixture is alkaline.

-

Remove any unreacted aldehyde by steam distillation.

-

Filter the hot solution and decolorize with activated charcoal.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.

-

Collect the product by vacuum filtration and recrystallize from a suitable solvent.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed Knoevenagel condensation protocol, based on the synthesis of 3-(trifluoromethyl)cinnamic acid, which achieved a high yield.[4]

| Parameter | Value |

| Starting Material | 3,5-Bis(trifluoromethyl)benzaldehyde |

| Reagents | Malonic Acid, Pyridine, Piperidine |

| Molar Ratio (Aldehyde:Malonic Acid) | 1 : 1.2 (projected) |

| Reaction Time | 4 - 6 hours (projected) |

| Reaction Temperature | Reflux |

| Yield | >90% (projected based on analog) |

| Purity | High after recrystallization |

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound via a condensation reaction.

Caption: General workflow for the synthesis of this compound.

Logical Relationship of Synthesis Routes

The following diagram illustrates the logical relationship between the starting materials and the final product through the different synthetic pathways.

References

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Bis(trifluoromethyl)cinnamic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(trifluoromethyl)cinnamic acid is a halogenated derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid. The presence of two trifluoromethyl groups on the phenyl ring significantly influences its electronic properties and lipophilicity, making it a compound of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and insights into its potential biological activities.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in various chemical and biological systems. These properties dictate its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug discovery and development.

Core Physicochemical Data

A summary of the available quantitative data for this compound is presented in the table below. It is important to note that while some experimental data is available, other parameters are based on computational predictions and should be confirmed experimentally.

| Property | Value | Source |

| Molecular Formula | C₁₁H₆F₆O₂ | [Sigma-Aldrich[1], Santa Cruz Biotechnology[2]] |

| Molecular Weight | 284.15 g/mol | [Sigma-Aldrich[1], Santa Cruz Biotechnology[2]] |

| Melting Point | 166-169 °C | [Sigma-Aldrich[1]] |

| Boiling Point (Predicted) | 274 °C | [ChemicalBook[3]] |

| pKa (Predicted) | 4.07 ± 0.10 | [ChemicalBook[3]] |

| XlogP (Predicted) | 3.6 | [PubChem[4]] |

Solubility Profile

| Solvent | Predicted Solubility |

| Water | Low |

| Ethanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Methanol | Soluble |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols that can be adapted for the specific analysis of this compound.

Determination of Melting Point

The melting point of a solid is a measure of its purity and can be determined using the capillary method.[5][6]

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance starts to melt (the first appearance of liquid) and the temperature at which it completely melts are recorded as the melting point range.[5]

Determination of Solubility

The shake-flask method is a common technique to determine the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of pKa

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Potentiometric titration is a widely used method for its determination.

Methodology:

-

A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.

-

A standardized solution of a strong base (e.g., NaOH) is gradually added to the acidic solution.

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve is generated by plotting the pH against the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties. The shake-flask method is the gold standard for experimental logP determination.[7][8]

Methodology:

-

Equal volumes of n-octanol and water are pre-saturated with each other.

-

A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

The two phases are mixed in a sealed flask and agitated until equilibrium is reached.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV).[2]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP is the logarithm of the partition coefficient.

Mandatory Visualizations

Experimental Workflow: Shake-Flask Method for logP Determination

Caption: Workflow for the determination of logP using the shake-flask method.

Proposed Antibacterial Mechanism of Cinnamic Acid Derivatives

While the specific signaling pathway for the antibacterial activity of this compound is not yet elucidated, a plausible mechanism for cinnamic acid derivatives involves the disruption of the bacterial cell membrane.[5]

Caption: Plausible antibacterial mechanism of cinnamic acid derivatives.

Biological Activity and Signaling Pathways

Available literature suggests that this compound exhibits moderate antibacterial activity.[9] However, the precise molecular targets and signaling pathways involved in this activity have not been fully characterized.

Research on other cinnamic acid derivatives has shown a broader range of biological activities, including anti-inflammatory effects.[10] Some of these derivatives have been found to modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11] The potent electron-withdrawing nature of the trifluoromethyl groups in this compound may influence its interaction with biological targets, potentially leading to unique or enhanced activities compared to its non-fluorinated counterparts. Further research is warranted to explore the potential anti-inflammatory and other pharmacological effects of this compound and to elucidate the underlying molecular mechanisms.

Conclusion

This compound is a synthetic compound with distinct physicochemical properties conferred by its trifluoromethyl substituents. This guide has summarized its known characteristics and provided standardized protocols for the experimental determination of its key physicochemical parameters. While its biological activity is not yet fully understood, preliminary data suggests potential as an antibacterial agent. Further investigation into its pharmacological profile, particularly its effects on inflammatory signaling pathways, could reveal novel therapeutic applications for this intriguing molecule. The data and protocols presented herein serve as a valuable resource for researchers and scientists in the fields of drug discovery, medicinal chemistry, and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. agilent.com [agilent.com]

- 3. mdpi.com [mdpi.com]

- 4. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenotypic and Transcriptomic Analyses Reveal the Cell Membrane Damage of Pseudomonas fragi Induced by Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Activity Study of Cinnamic Acid Derivatives as Potent Antineuroinflammatory Agents. | Semantic Scholar [semanticscholar.org]

- 7. trans-Cinnamic acid, but not p-coumaric acid or methyl cinnamate, induces fibroblast migration through PKA- and p38-MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Activity Study of Cinnamic Acid Derivatives as Potent Antineuroinflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)cinnamic Acid

CAS Number: 155814-20-3

This technical guide provides a comprehensive overview of 3,5-Bis(trifluoromethyl)cinnamic acid, a fluorinated aromatic carboxylic acid of interest to researchers and professionals in drug development and chemical synthesis. This document details its physicochemical properties, spectroscopic data, synthesis methodologies, and potential biological activities, presenting quantitative data in structured tables and outlining experimental protocols.

Physicochemical and Spectroscopic Data

This compound is a solid at room temperature with a molecular weight of 284.15 g/mol .[1][2] Its chemical structure is characterized by a cinnamic acid backbone substituted with two trifluoromethyl groups at the 3 and 5 positions of the phenyl ring.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 155814-20-3 | [1][2] |

| Molecular Formula | C₁₁H₆F₆O₂ | [2] |

| Molecular Weight | 284.15 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 166-169 °C | [1] |

Table 2: Spectroscopic Data

| Spectroscopy | Data | Reference |

| ¹³C NMR (75 MHz, DMSO-d₆) δ (ppm) | 167.88, 142.59, 138.88, 130.64, 130.54 (q, J = 31.78 Hz), 129.30, 126.19 (q, J = 3.8 Hz), 122.81 | [3] |

Synthesis of this compound

The primary synthetic route to this compound is through a condensation reaction of 3,5-bis(trifluoromethyl)benzaldehyde with a suitable active methylene compound. Both the Knoevenagel condensation and the Perkin reaction are viable methods.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. For the synthesis of this compound, 3,5-bis(trifluoromethyl)benzaldehyde is reacted with malonic acid.

Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from established procedures for similar cinnamic acid derivatives.

-

Materials:

-

3,5-Bis(trifluoromethyl)benzaldehyde

-

Malonic acid

-

Pyridine (as solvent and catalyst)

-

Piperidine (as catalyst)

-

Hydrochloric acid (concentrated)

-

Ice

-

Ethanol or other suitable solvent for recrystallization

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 3,5-bis(trifluoromethyl)benzaldehyde (1 equivalent) and malonic acid (1.5-2 equivalents).

-

Add anhydrous pyridine to dissolve the reactants, followed by a catalytic amount of piperidine (e.g., 0.1 equivalents).

-

Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture slowly into a beaker containing crushed ice and concentrated hydrochloric acid to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

References

An In-depth Technical Guide to the Molecular Structure of 3,5-Bis(trifluoromethyl)cinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(trifluoromethyl)cinnamic acid is a halogenated derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid. The presence of two trifluoromethyl (-CF₃) groups on the phenyl ring significantly alters the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electron distribution. These modifications make it a valuable building block and a compound of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the molecular structure, properties, and relevant biological activities of this compound, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a benzene ring substituted with two trifluoromethyl groups at positions 3 and 5, and a propenoic acid side chain. The trans isomer is the more common and stable configuration.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₆F₆O₂ | [1][2] |

| Molecular Weight | 284.15 g/mol | [1][2] |

| IUPAC Name | (E)-3-[3,5-bis(trifluoromethyl)phenyl]prop-2-enoic acid | [3] |

| SMILES String | FC(F)(F)c1cc(cc(c1)\C=C\C(=O)O)C(F)(F)F | [3] |

| InChI Key | IZKCKOPHMWHBHR-OWOJBTEDSA-N | [2] |

| CAS Number | 155814-20-3 | [1][2] |

| Melting Point | 166-169 °C | [2] |

| Physical Form | Solid | [2] |

Crystal Structure Insights from an Analog

Spectroscopic Characterization (Inferred from Analogs)

Detailed spectroscopic data for this compound is not extensively published. However, the expected spectral characteristics can be inferred from data available for closely related compounds such as trans-cinnamic acid, 3-(trifluoromethyl)cinnamic acid, and 4-(trifluoromethyl)cinnamic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl and aromatic protons. The two vinyl protons will appear as doublets with a coupling constant of approximately 16 Hz, characteristic of a trans configuration.[5] The aromatic protons will appear as singlets or complex multiplets in the aromatic region (typically δ 7.5-8.5 ppm).

¹³C NMR: The carbon NMR spectrum will show signals for the carboxyl carbon, the vinyl carbons, the aromatic carbons, and the trifluoromethyl carbons. The trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts will be influenced by the strong electron-withdrawing nature of the trifluoromethyl groups.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | [6] |

| C-H stretch (Aromatic & Vinylic) | 3100-3000 | |

| C=O stretch (Carboxylic Acid) | 1710-1680 | [6] |

| C=C stretch (Alkene) | 1640-1620 | [6][7] |

| C-F stretch (Trifluoromethyl) | 1350-1150 (strong) |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. Common fragmentation pathways for cinnamic acids include the loss of CO₂ and subsequent fragmentation of the hydrocarbon chain.[8][9] For this compound, fragmentation involving the loss of CF₃ groups or HF may also be observed.

Experimental Protocols

Synthesis of Cinnamic Acids

While a specific protocol for this compound is not detailed in the available literature, it can be synthesized through established methods for cinnamic acid synthesis, such as the Perkin reaction or Knoevenagel condensation.

Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde (3,5-bis(trifluoromethyl)benzaldehyde) with an acid anhydride (acetic anhydride) in the presence of a weak base (sodium acetate).

Caption: General workflow for the Perkin reaction.

Knoevenagel Condensation: This method involves the reaction of an aromatic aldehyde (3,5-bis(trifluoromethyl)benzaldehyde) with malonic acid in the presence of a basic catalyst like pyridine or piperidine.

Caption: General workflow for the Knoevenagel condensation.

Biological Activity and Signaling Pathways

Derivatives of this compound have shown significant biological activity, particularly as inhibitors of steroid 5α-reductase type 1 (SRD5A1). This enzyme is a key player in androgen metabolism, converting testosterone to the more potent dihydrotestosterone (DHT).

Inhibition of Steroid 5α-Reductase Type 1 (SRD5A1)

Elevated levels of DHT are implicated in various androgen-dependent conditions, including benign prostatic hyperplasia (BPH), androgenetic alopecia (male pattern baldness), and certain types of cancer. Therefore, inhibitors of SRD5A1 are of great therapeutic interest. Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide, a derivative of this compound, has been identified as a potent non-steroidal inhibitor of SRD5A1.

The inhibitory mechanism likely involves the interaction of the cinnamoyl moiety and the bis(trifluoromethyl)phenyl group with key residues in the active site of the SRD5A1 enzyme. This binding prevents the substrate, testosterone, from accessing the catalytic site, thereby reducing the production of DHT.

References

- 1. scbt.com [scbt.com]

- 2. 反式-3,5-双(三氟甲基)肉桂酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. PubChemLite - Trans-3,5-bis(trifluoromethyl)cinnamic acid (C11H6F6O2) [pubchemlite.lcsb.uni.lu]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H NMR Spectrum of 3,5-Bis(trifluoromethyl)cinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 3,5-Bis(trifluoromethyl)cinnamic acid. Due to the limited availability of direct experimental data in publicly accessible databases, this guide presents a predicted spectrum based on the analysis of structurally analogous compounds. This information is intended to serve as a valuable reference for researchers working with this and similar molecules in fields such as medicinal chemistry and materials science.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for this compound is summarized in the table below. These predictions are based on established principles of NMR spectroscopy and data from related cinnamic acid derivatives and aromatic compounds containing 3,5-bis(trifluoromethyl) substitution. The trans-configuration of the alkene is assumed, which is the more stable and common isomer.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-α (vinyl) | ~ 6.5 - 6.8 | Doublet (d) | ~ 16.0 | 1H |

| H-β (vinyl) | ~ 7.7 - 8.0 | Doublet (d) | ~ 16.0 | 1H |

| H-2', H-6' (aromatic) | ~ 8.1 - 8.3 | Singlet (s) or narrow multiplet | - | 2H |

| H-4' (aromatic) | ~ 8.0 - 8.2 | Singlet (s) or narrow multiplet | - | 1H |

| -COOH (carboxylic acid) | > 10.0 (variable) | Broad Singlet (br s) | - | 1H |

Structural and Signaling Pathway Diagram

The following diagram illustrates the chemical structure of this compound and the key through-bond coupling interactions that give rise to the predicted ¹H NMR splitting patterns.

Solubility Profile of 3,5-Bis(trifluoromethyl)cinnamic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of 3,5-Bis(trifluoromethyl)cinnamic acid, a key intermediate in the synthesis of various pharmacologically active compounds. Due to a notable absence of publicly available quantitative solubility data for this compound in a range of common organic solvents, this document presents a standardized experimental protocol for determining its solubility. Furthermore, this guide explores the pharmacological context of this compound derivatives, specifically their role as antagonists of the Neurokinin-1 (NK1) receptor, and includes a detailed diagram of the Substance P/NK1 receptor signaling pathway.

Physicochemical Properties

This compound is a cinnamic acid derivative characterized by the presence of two trifluoromethyl groups on the phenyl ring. These electron-withdrawing groups significantly influence the molecule's physicochemical properties, including its acidity, lipophilicity, and, consequently, its solubility. The hydrophobic nature of the trifluoromethyl groups suggests that the compound will exhibit limited solubility in aqueous solutions and greater solubility in organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₆F₆O₂ | |

| Molecular Weight | 284.15 g/mol | |

| Melting Point | 166-169 °C | [1] |

| Appearance | White to off-white solid | |

| XLogP3 | 4.3 |

Solubility Data in Organic Solvents

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a wide range of common organic solvents. The following table is therefore presented for illustrative purposes only to demonstrate how such data would be structured. The values provided are hypothetical and should not be considered experimental results. Researchers are strongly encouraged to determine the solubility of this compound in their specific solvent systems using the experimental protocol outlined in the subsequent section.

Table 2: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Dielectric Constant (20°C) | Solubility (g/L) - Hypothetical |

| Water | 80.1 | < 0.1 |

| Methanol | 32.7 | 50 - 100 |

| Ethanol | 24.5 | 70 - 120 |

| Acetone | 20.7 | > 200 |

| Dichloromethane | 9.1 | 100 - 150 |

| Ethyl Acetate | 6.0 | 80 - 130 |

| Toluene | 2.4 | 10 - 30 |

| Hexane | 1.9 | < 1 |

Note: These values are not based on experimental data and are provided for illustrative purposes only.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the determination of the equilibrium solubility of this compound in organic solvents using the isothermal shake-flask method.

3.1. Materials and Equipment

-

This compound (purity ≥ 98%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.

-

For solvents where sedimentation is slow, centrifuge the vials at a moderate speed to facilitate phase separation.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of the saturated solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) in g/L using the following formula: S (g/L) = C × DF where C is the concentration of the diluted sample (in g/L) determined by HPLC, and DF is the dilution factor.

-

The workflow for this experimental protocol is illustrated in the diagram below.

Relevance in Drug Development: Targeting the Substance P/NK1 Receptor Pathway

This compound and its derivatives are important precursors in the synthesis of non-peptide antagonists for the Neurokinin-1 (NK1) receptor. The endogenous ligand for the NK1 receptor is Substance P, a neuropeptide involved in numerous physiological and pathophysiological processes, including pain transmission, inflammation, and emesis.[2] By blocking the binding of Substance P to the NK1 receptor, these antagonists can modulate these pathways, making them attractive therapeutic targets for conditions such as chemotherapy-induced nausea and vomiting, pain, and neuroinflammatory disorders.[2][3]

The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[2] A simplified representation of this signaling pathway is provided below.

Conclusion

References

The Potent Biological Activities of 3,5-Bis(trifluoromethyl)cinnamic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives have long been recognized for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The strategic incorporation of trifluoromethyl (CF3) groups onto the phenyl ring of cinnamic acid can significantly enhance these biological activities. The electron-withdrawing nature and metabolic stability of the CF3 group can improve the compound's lipophilicity, membrane permeability, and binding affinity to target proteins. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 3,5-bis(trifluoromethyl)cinnamic acid derivatives, a class of compounds showing significant promise in medicinal chemistry.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the formation of an amide or ester linkage with the carboxylic acid moiety of this compound. A common synthetic route to produce amide derivatives is through the reaction of this compound with a desired amine in the presence of a coupling agent.

Example Synthesis: (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide

A representative synthesis involves the reaction of 3,5-bis(trifluoromethyl)aniline with an appropriate acylating agent, such as an acid chloride or anhydride, to form the amide bond. For instance, the synthesis of (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide would involve the coupling of 4-chlorocinnamic acid with 3,5-bis(trifluoromethyl)aniline.

Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including potent anticancer, antiviral, and antibacterial properties.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of this compound derivatives against various cancer cell lines. Primaquine-cinnamic acid conjugates featuring a 3,5-bis(trifluoromethyl)phenyl moiety have shown notable activity.

Table 1: Anticancer Activity of Primaquine-3,5-bis(trifluoromethyl)cinnamic acid Acylsemicarbazide Conjugate (Compound 7k)

| Cell Line | IC50 (µM) |

| HeLa (cervical cancer) | > 10 |

| MCF-7 (breast cancer) | 1.5 |

| SW 620 (colon cancer) | > 10 |

Another derivative, 19-O-(3′,5′-bis(trifluormeththyl))cinnamoyl-14-deoxy-11,12-didehydroandrographolide, has reported cytotoxic activity against the KKU-100 (cholangiocarcinoma) cell line with an ED50 value of 4.10 μM.

Antiviral Activity

Acylsemicarbazide derivatives of this compound have been identified as having specific antiviral activity.

Table 2: Antiviral Activity of Primaquine-3,5-bis(trifluoromethyl)cinnamic acid Acylsemicarbazide Conjugate (Compound 7k)

| Virus | EC50 (µM) |

| Human Coronavirus (229E) | 1.2 |

Antibacterial Activity

Experimental Protocols

Synthesis of (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide

While a detailed step-by-step protocol for this specific compound is not available in the provided search results, a general procedure for the synthesis of cinnamic acid amides can be outlined:

-

Acid Chloride Formation: 4-chlorocinnamic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl2) or oxalyl chloride, in an appropriate solvent (e.g., dichloromethane, toluene) to form the corresponding acid chloride. The reaction is typically performed under reflux conditions.

-

Amide Coupling: The resulting 4-chlorocinnamoyl chloride is then reacted with 3,5-bis(trifluoromethyl)aniline in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct. The reaction is usually carried out at room temperature in a suitable solvent like dichloromethane.

-

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to yield the pure (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antiviral Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that reduces the formation of viral plaques by 50%.

-

Cell Monolayer: A confluent monolayer of host cells (e.g., Vero E6 for coronaviruses) is prepared in multi-well plates.

-

Infection: The cells are infected with the virus in the presence of various concentrations of the test compound.

-

Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

-

Incubation: The plates are incubated for a period sufficient for plaque formation (e.g., 3-5 days).

-

Staining and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet), and the number of plaques is counted for each compound concentration.

-

EC50 Determination: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Signaling Pathways

The precise signaling pathways modulated by this compound derivatives are still under investigation. However, based on the activities of structurally related compounds, potential targets include the NF-κB and MAPK signaling pathways, which are crucial in inflammation and cancer.

Potential Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammatory responses and cell survival. Its aberrant activation is implicated in many cancers. Some cinnamic acid derivatives have been shown to inhibit this pathway.

Caption: Potential inhibition of the NF-κB signaling pathway.

Potential Modulation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Cinnamic acid derivatives have been reported to modulate this pathway.

Caption: Potential modulation of the MAPK signaling pathway.

Conclusion

This compound derivatives represent a promising class of compounds with significant potential in drug discovery. Their potent anticancer, antiviral, and antibacterial activities warrant further investigation. Future research should focus on elucidating the precise mechanisms of action, identifying specific molecular targets, and optimizing the lead compounds to improve their efficacy and safety profiles for potential therapeutic applications. The synthetic accessibility of these derivatives, coupled with their diverse biological activities, makes them an attractive scaffold for the development of novel therapeutic agents.

References

The Ascendant Role of 3,5-Bis(trifluoromethyl)cinnamic Acid in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – [Date] – The landscape of medicinal chemistry is perpetually evolving, with an increasing demand for novel molecular scaffolds that can address complex diseases. Among these, 3,5-Bis(trifluoromethyl)cinnamic acid and its derivatives have emerged as a powerhouse, demonstrating significant potential across a spectrum of therapeutic areas. This technical guide delves into the core applications of this versatile compound, offering insights for researchers, scientists, and drug development professionals.

The unique physicochemical properties imparted by the two trifluoromethyl groups on the phenyl ring are central to the therapeutic promise of these compounds. These electron-withdrawing groups often enhance metabolic stability, lipophilicity, and binding affinity, making them highly attractive features in rational drug design.[1]

Key Therapeutic Applications

Derivatives of this compound have demonstrated notable efficacy in several key areas of medicinal chemistry:

-

Anticancer Activity: The 3,5-bis(trifluoromethyl)phenyl moiety is a key pharmacophore in several potent anticancer agents. Notably, it is a component of Selinexor, a selective inhibitor of the nuclear export protein CRM1 (XPO1), which is crucial for the transport of tumor suppressor proteins.[1][2] Additionally, a novel naphthofuran compound bearing this moiety has been shown to inhibit liver tumor growth by activating Hepatocyte Nuclear Factor 4α (HNF4α) and subsequently inhibiting the STAT3 signaling pathway.[3]

-

Antibacterial Agents: The urgent need for new antibiotics to combat drug-resistant bacteria has led to the exploration of novel chemical scaffolds. Pyrazole derivatives incorporating the 3,5-bis(trifluoromethyl)phenyl group have exhibited potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5]

-

Enzyme Inhibition: The structural features of this compound derivatives make them effective enzyme inhibitors. A notable example is the non-steroidal inhibition of human steroid 5α-reductase type 1 (SRD5A1) by a caffeic acid amide derivative containing the 3,5-bis(trifluoromethyl)phenyl group.[6] This enzyme is a key target in conditions such as androgenic alopecia and benign prostatic hyperplasia. Furthermore, derivatives have been investigated as potential inhibitors of Cholesteryl Ester Transfer Protein (CETP), a target for managing dyslipidemia.[7]

Quantitative Biological Data

The following tables summarize the reported biological activities of various derivatives containing the 3,5-bis(trifluoromethyl)phenyl moiety.

Table 1: Anticancer and Enzyme Inhibitory Activity

| Compound Class | Target/Cell Line | Activity | Value | Reference |

| Naphthofuran Derivative | HepG2, Hep3B (Liver Cancer) | Growth Inhibition | 1-10.8 µM | [3] |

| Selinexor Analog | Myeloid Leukemia Cell Lines | IC50 | < 0.5 mM | [1][2] |

| Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide | SRD5A1 | IC50 | 1.44 µM | [6][8][9][10] |

| 3′,5′-bis(trifluoromethyl)phenyl ferulate | SRD5A1 | IC50 | 8.05 ± 0.47 μM | [6][8] |

| 3,5-bis(trifluoromethyl)benzylamino benzamide | CETP | IC50 | 0.69 µM (for ortho-CF3 analog) | [7] |

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Pyrazole Derivative | Gram-positive bacteria | as low as 0.25 | [5] |

| Phenyl-substituted Pyrazole | Various bacteria | as low as 2 | [4] |

| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]-prop-2-enamide | S. aureus | 0.15–5.57 µM | [11] |

| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]-prop-2-enamide | E. faecalis | 2.34–44.5 µM | [11] |

| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]-prop-2-enamide | M. marinum | 0.29–2.34 µM | [11] |

Signaling Pathways and Mechanisms of Action

HNF4α/STAT3 Signaling Pathway in Hepatocellular Carcinoma

In hepatocellular carcinoma (HCC), pro-inflammatory cytokines can activate the STAT3 signaling pathway. Activated (phosphorylated) STAT3 (p-STAT3) can downregulate the expression of HNF4α, a key tumor suppressor in the liver. Certain derivatives of this compound have been shown to counteract this by activating HNF4α, leading to the inhibition of STAT3 and subsequent suppression of tumor growth.[3][12][13]

CRM1/XPO1-Mediated Nuclear Export Pathway

The CRM1 (or XPO1) protein is a key mediator of nuclear export for many proteins, including tumor suppressor proteins (TSPs). In cancer cells, CRM1 is often overexpressed, leading to the mislocalization of TSPs into the cytoplasm, where they are inactive. Inhibitors containing the 3,5-bis(trifluoromethyl)phenyl moiety, such as Selinexor, covalently bind to CRM1, blocking the export of TSPs and restoring their tumor-suppressive function in the nucleus.[4][14][15][16]

Experimental Protocols

Synthesis of N-[3,5-Bis(trifluoromethyl)phenyl] Amide Derivatives

This protocol provides a general method for the synthesis of amide derivatives from 3,5-bis(trifluoromethyl)aniline, which can be adapted for cinnamic acid.

-

Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (e.g., cinnamic acid) (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane or DMF).

-

Activation: Add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents). Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Amine Addition: Add 3,5-bis(trifluoromethyl)aniline (1 equivalent) to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide.

In Vitro SRD5A1 Inhibition Assay (Cell-Based)

This protocol outlines a cell-based assay to evaluate the inhibitory activity of compounds against SRD5A1.[5][9][10]

-

Cell Culture: Culture human keratinocyte (HaCaT) cells, which endogenously express SRD5A1, in a suitable medium (e.g., DMEM with 10% FBS) in 24-well plates until they reach appropriate confluency.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., a this compound derivative) and a positive control (e.g., dutasteride) for a specified period (e.g., 24 hours). Include a vehicle control.

-

Substrate Addition: Add the substrate, testosterone (e.g., 10 µM), to each well and incubate for a further 3-4 hours.

-

Steroid Extraction: Stop the reaction and lyse the cells. Extract the steroids from the cell lysate using an appropriate organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the extracted steroids by High-Performance Thin-Layer Chromatography (HPTLC) or LC-MS to quantify the amount of dihydrotestosterone (DHT) produced.

-

Data Analysis: Calculate the percentage of inhibition by comparing the DHT levels in the wells treated with the test compound to the vehicle control wells. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Experimental Workflow

Workflow for Synthesis and In Vitro Evaluation of Novel this compound Derivatives

The following diagram illustrates a typical workflow for the development and initial biological screening of novel derivatives.

Conclusion

This compound and its derivatives represent a highly promising and versatile scaffold in medicinal chemistry. The unique electronic properties conferred by the trifluoromethyl groups contribute to enhanced biological activity and favorable pharmacokinetic profiles. The demonstrated applications in oncology, infectious diseases, and enzyme inhibition underscore the significant potential of this chemical class. Further exploration and optimization of derivatives based on this core structure are warranted to develop next-generation therapeutics for a range of challenging diseases.

References

- 1. The role of hepatocyte nuclear factor 4α (HNF4α) in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline [mdpi.com]

- 3. Disruption of Tumor Suppressors HNF4α/HNF1α Causes Tumorigenesis in Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of XPO-1 Mediated Nuclear Export through the Michael-Acceptor Character of Chalcones [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. oaepublish.com [oaepublish.com]

- 7. mdpi.com [mdpi.com]

- 8. Natural Product-Inspired Bis(trifluoromethyl) Phenyl Hydroxycinnamate Derivatives as Promising Nonsteroidal Inhibitors of Human Steroid 5α-Reductase Type-1: Synthesis, In Vitro, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide as a non-steroidal inhibitor for steroid 5α-reductase type 1 using a human keratinocyte cell-based assay and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trifluoromethylcinnamanilide Michael Acceptors for Treatment of Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hepatocyte nuclear factor 4-Alpha: a key regulator in liver carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. STAT3 in hepatocellular carcinoma: new perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CRM1-mediated nuclear export: to the pore and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CRM1-mediated nuclear export of proteins and drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ashpublications.org [ashpublications.org]

An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)cinnamic Acid: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Bis(trifluoromethyl)cinnamic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. The presence of two trifluoromethyl groups on the phenyl ring significantly influences its physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block for the synthesis of novel bioactive compounds.[1] This guide will cover essential safety and handling procedures, detailed experimental protocols for its synthesis and biological evaluation, and a summary of its key chemical and physical properties.

Safety and Handling

trans-3,5-Bis(trifluoromethyl)cinnamic acid is a solid, off-white powder that requires careful handling in a laboratory setting.[2] Adherence to standard safety protocols is essential to minimize risk.

Hazard Identification

This compound is classified as an irritant.[3] The primary hazards associated with this compound are:

-

Skin Irritation: Causes skin irritation.[3]

-

Eye Irritation: Causes serious eye irritation.[3]

-

Respiratory Irritation: May cause respiratory tract irritation.[3] Inhalation of dust should be avoided.[2]

Recommended Precautions

When working with this compound, the following personal protective equipment (PPE) and engineering controls should be utilized:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[2] Facilities should be equipped with an eyewash station and a safety shower.[2]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[2][4]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[2][4]

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or higher-level respirator should be used.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.[2][4]

-

First Aid Measures

In the event of exposure, the following first aid procedures should be followed:

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

-

After Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]

-

After Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]

-

After Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][4]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. This should be done through an approved waste disposal plant.[3]

Physicochemical Properties

A summary of the key physicochemical properties of trans-3,5-Bis(trifluoromethyl)cinnamic acid is provided in the table below.

| Property | Value | Reference |

| CAS Number | 155814-20-3 | |

| Molecular Formula | (CF₃)₂C₆H₃CH=CHCO₂H | |

| Molecular Weight | 284.15 g/mol | |

| Appearance | Solid | |

| Melting Point | 166-169 °C |

Experimental Protocols

This section provides detailed methodologies for the synthesis of trans-3,5-Bis(trifluoromethyl)cinnamic acid and a representative biological assay to evaluate its potential activity.

Synthesis of trans-3,5-Bis(trifluoromethyl)cinnamic acid via Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for the synthesis of cinnamic acids and their derivatives.[5][6] This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.[6][7]

-

3,5-Bis(trifluoromethyl)benzaldehyde

-

Malonic acid

-

Anhydrous pyridine

-

Piperidine

-

Concentrated hydrochloric acid (HCl)

-

Industrial methylated spirit (IMS)

-

Deionized water

-

Ice

-

In a round-bottom flask equipped with a reflux condenser, combine 3,5-bis(trifluoromethyl)benzaldehyde (1 equivalent), malonic acid (approximately 2 equivalents), anhydrous pyridine (as solvent), and a catalytic amount of piperidine (e.g., 0.1 equivalents).[8]

-

Heat the reaction mixture under reflux for approximately 4 hours.[8]

-

After cooling to room temperature, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[8]

-

A solid precipitate of the crude product will form. Collect the solid by vacuum filtration and wash it with cold water.

-

Dry the crude product thoroughly.

-

Purify the crude product by recrystallization from a suitable solvent system, such as a 1:1 mixture of industrial methylated spirit and water, to yield trans-3,5-bis(trifluoromethyl)cinnamic acid as an off-white solid.[8]

Biological Evaluation: Neurokinin 1 (NK1) Receptor Binding Assay

The 3,5-bis(trifluoromethyl)phenyl motif is a common feature in antagonists of the neurokinin 1 (NK1) receptor, which is a G-protein coupled receptor involved in various physiological processes, including pain, inflammation, and emesis.[5] Therefore, a relevant biological assay for this compound is to determine its binding affinity for the NK1 receptor. The following is a general protocol for a competitive radioligand binding assay.[2][9]

-

Cell membranes from a cell line overexpressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).[2]

-

Radiolabeled NK1 receptor ligand (e.g., [¹²⁵I]-Substance P).[9]

-

Unlabeled Substance P (for determination of non-specific binding).[9]

-

trans-3,5-Bis(trifluoromethyl)cinnamic acid (test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors).[2]

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound (trans-3,5-bis(trifluoromethyl)cinnamic acid).[9]

-

Controls:

-

Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 3 hours).[9]

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound and free radioligand.[9]

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[9]

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[9]

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.[9]

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.[9]

-

The Ki (inhibition constant) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Potential Biological Activity and Signaling Pathways

Cinnamic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[10][11][12][13] The trifluoromethyl groups on this compound are expected to enhance its lipophilicity and metabolic stability, which could modulate its biological effects.[1]

Antimicrobial and Anticancer Potential

Derivatives of trifluoromethyl-cinnamic acid have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).[10] Cinnamic acid derivatives can also induce apoptosis and cell cycle arrest in cancer cell lines.[11][14][15] The cytotoxic effects of cinnamic acid in some cancer cells have been linked to the induction of apoptosis through the TNFα-TNFR1 signaling pathway.[16]

Neurokinin 1 (NK1) Receptor Signaling

As a potential ligand for the NK1 receptor, this compound could modulate its signaling pathways. The NK1 receptor is a G-protein coupled receptor that, upon binding its endogenous ligand Substance P, primarily couples to Gαq/11.[2] This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC), leading to various cellular responses.[2]

Summary of Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds.

Table 1: Physicochemical Data for trans-3,5-Bis(trifluoromethyl)cinnamic acid

| Parameter | Value | Reference |

| CAS Number | 155814-20-3 | |

| Molecular Weight | 284.15 g/mol | |

| Melting Point | 166-169 °C |

Table 2: Representative Biological Activity of a Related Trifluoromethyl-Cinnamic Acid Derivative

| Compound | Organism | Assay | Activity (MIC/MBC) | Reference |

| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]-prop-2-enamide | S. aureus (MRSA) | Antimicrobial | 0.15–5.57 µM | [10] |

| E. faecalis (VRE) | Antimicrobial | 2.34–44.5 µM | [10] | |

| M. marinum | Antimicrobial | 0.29–2.34 µM | [10] |

Note: MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration. The data in Table 2 is for a structurally related amide derivative and is provided for illustrative purposes of the potential biological activity of this class of compounds.

This technical guide is intended to provide a comprehensive resource for researchers working with this compound. By following the outlined safety procedures and experimental protocols, scientists can safely handle and explore the potential applications of this versatile chemical compound.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. prepchem.com [prepchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Trifluoromethylcinnamanilide Michael Acceptors for Treatment of Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to trans-3,5-Bis(trifluoromethyl)cinnamic acid: Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3,5-Bis(trifluoromethyl)cinnamic acid is a fluorinated derivative of cinnamic acid, a naturally occurring organic compound. The presence of two trifluoromethyl groups on the phenyl ring significantly alters the molecule's electronic and steric properties, making it a compound of interest for applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of trans-3,5-bis(trifluoromethyl)cinnamic acid, with a focus on its relevance to drug development.

Core Properties

| Property | Value | Reference |

| CAS Number | 155814-20-3 | [1] |

| Molecular Formula | C₁₁H₆F₆O₂ | [1] |

| Molecular Weight | 284.15 g/mol | [1] |

| Melting Point | 166-169 °C | |

| Appearance | Solid | |

| Predicted LogP | 4.3 | |

| Predicted Aqueous Solubility | Low | |

| Predicted pKa | ~3.5-4.0 |

Synthesis and Purification

The synthesis of trans-3,5-bis(trifluoromethyl)cinnamic acid can be achieved through common organic reactions used for the preparation of cinnamic acid derivatives, such as the Knoevenagel condensation or the Perkin reaction.

Experimental Protocols

1. Knoevenagel Condensation

This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.

-

Reactants:

-

3,5-Bis(trifluoromethyl)benzaldehyde

-

Malonic acid

-

Base (e.g., pyridine, piperidine)

-

Solvent (e.g., ethanol, toluene)

-

-

Procedure:

-

Dissolve 3,5-bis(trifluoromethyl)benzaldehyde and malonic acid in the chosen solvent.

-

Add a catalytic amount of the base.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Collect the crude product by filtration and wash with cold water.

-

2. Perkin Reaction

The Perkin reaction utilizes an aromatic aldehyde, an acid anhydride, and the sodium or potassium salt of the corresponding acid to form an α,β-unsaturated carboxylic acid.

-

Reactants:

-

3,5-Bis(trifluoromethyl)benzaldehyde

-

Acetic anhydride

-

Sodium acetate (anhydrous)

-

-

Procedure:

-

Combine 3,5-bis(trifluoromethyl)benzaldehyde, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask.

-

Heat the mixture to a high temperature (typically 180-200 °C) for several hours.

-

After cooling, add water to the reaction mixture to hydrolyze the excess acetic anhydride.

-

The product will precipitate upon acidification. Collect the crude product by filtration.

-

Purification: Recrystallization

The crude trans-3,5-bis(trifluoromethyl)cinnamic acid can be purified by recrystallization.

-

Solvent Selection: A suitable solvent system would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system, such as ethanol/water or methanol/water, is often effective for cinnamic acid derivatives.

-

General Procedure:

-

Dissolve the crude product in a minimal amount of the hot solvent (or the more soluble solvent in a mixed pair).

-

If using a mixed solvent system, add the less soluble solvent dropwise to the hot solution until a slight turbidity persists.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

-

Caption: Generalized synthetic workflow for trans-3,5-bis(trifluoromethyl)cinnamic acid.

Analytical Characterization

The structure and purity of trans-3,5-bis(trifluoromethyl)cinnamic acid can be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% trifluoroacetic acid), would be suitable for assessing the purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the trans-double bond (two doublets with a large coupling constant, typically around 16 Hz), as well as signals for the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the olefinic carbons, and the aromatic carbons, including the carbons of the trifluoromethyl groups.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.

Biological Activity and Potential Applications in Drug Development

While specific biological data for trans-3,5-bis(trifluoromethyl)cinnamic acid is limited, the broader class of cinnamic acid derivatives has been extensively studied and shown to possess a wide range of pharmacological activities. The introduction of trifluoromethyl groups can enhance metabolic stability and cell permeability, potentially leading to improved drug-like properties.

| Biological Activity | General Findings for Cinnamic Acid Derivatives | Potential Relevance for the Target Compound |

| Antimicrobial | Some trifluoromethylated cinnamic acid derivatives have shown enhanced activity against certain bacterial and fungal strains compared to their non-fluorinated counterparts.[2] | The two trifluoromethyl groups may increase lipophilicity, facilitating penetration of microbial cell membranes. |

| Anti-inflammatory | Cinnamic acid derivatives have been shown to inhibit pro-inflammatory signaling pathways, such as NF-κB and MAPK.[3] | The strong electron-withdrawing nature of the CF₃ groups could modulate the molecule's interaction with key inflammatory targets. |

| Anticancer | Cinnamic acid and its derivatives have demonstrated cytotoxic effects against various cancer cell lines, often inducing apoptosis.[4] | Fluorination can enhance the anticancer activity of compounds; this derivative warrants investigation for its cytotoxic potential. |

Potential Signaling Pathway Modulation

Based on the known activities of other cinnamic acid derivatives, trans-3,5-bis(trifluoromethyl)cinnamic acid could potentially modulate key cellular signaling pathways involved in inflammation and cancer. A hypothetical pathway is depicted below.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Safety and Handling

Hazard Identification:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

Conclusion

trans-3,5-Bis(trifluoromethyl)cinnamic acid represents a promising scaffold for the development of novel therapeutic agents. While direct experimental data on its biological activities are currently sparse, the known properties of related cinnamic acid derivatives, coupled with the potential benefits of trifluoromethyl substitution, suggest that this compound warrants further investigation. The synthetic and analytical protocols outlined in this guide provide a foundation for researchers to explore the full potential of this intriguing molecule in the fields of drug discovery and materials science.

References

- 1. trans-3,5-Bis(trifluoromethyl)cinnamic acid 98 155814-20-3 [sigmaaldrich.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Stability and Degradation Profile of 3,5-Bis(trifluoromethyl)cinnamic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Bis(trifluoromethyl)cinnamic acid is a derivative of cinnamic acid, a compound with a backbone structure found in many biologically active molecules.[1] The presence of two trifluoromethyl groups on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a subject of interest in medicinal chemistry and materials science.[2][3] Understanding the stability and degradation profile of this compound is crucial for its potential application in pharmaceuticals and other industries, as it directly impacts its shelf-life, formulation development, and safety.

This technical guide provides a comprehensive overview of the known stability and degradation characteristics of this compound. It is important to note that while general principles of stability for trifluoromethyl-containing compounds and cinnamic acid derivatives are established, specific experimental data on the forced degradation of this compound is not extensively available in the public domain. This guide, therefore, synthesizes available information on related compounds and general stability testing principles to provide a predictive framework.

Physicochemical Properties

A summary of the key physicochemical properties of trans-3,5-Bis(trifluoromethyl)cinnamic acid is presented below.